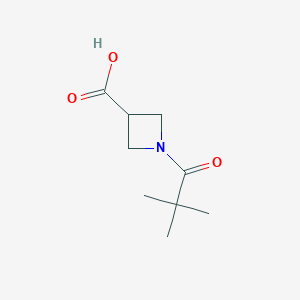

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

The stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid from homochiral glycidol is described . This novel cyclic α-hydrazino acid allows for selective functionalization at either N γ or N δ .

Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid belongs to a class of compounds that are of significant interest in synthetic organic chemistry due to their potential applications in pharmaceuticals and materials science. While the specific compound mentioned does not have direct references in the provided articles, related research on azetidine derivatives offers insights into the broader applications and synthetic methodologies that could be relevant.

Efficient Synthetic Routes : Research has focused on developing efficient synthetic routes to azetidine derivatives, showcasing the importance of these compounds in medicinal chemistry and drug design. For example, the work by Futamura et al. (2005) presents an efficient route to (S)-azetidine-2-carboxylic acid, a compound related to azetidine derivatives, through a series of optimized steps highlighting the synthetic utility of azetidines in generating enantiomerically pure compounds (Futamura et al., 2005).

Biological and Foldameric Applications : The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives demonstrates the potential of these compounds in biological contexts and foldameric applications. Žukauskaitė et al. (2011) discuss the creation of small-membered azaheterocyclic α- and β-amino acid derivatives, which are of interest from both a biological and foldameric standpoint, indicating the versatility of azetidine derivatives in designing molecules with specific conformational constraints (Žukauskaitė et al., 2011).

Conformational Studies and Peptide Synthesis : The ability to synthesize enantiopure azetidine derivatives and incorporate them into peptides is another area of research that underscores the importance of azetidine derivatives in studying peptide activity and conformation. Sajjadi and Lubell (2008) explore the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains, which serve as tools for investigating the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Material Science Applications : Azetidine derivatives are also explored for their applications in material science, such as the development of self-curable systems based on aqueous-based polyurethane dispersions. Wang et al. (2006) introduce an azetidine-containing compound into a polyurethane prepolymer, resulting in a self-curable system that highlights the potential of azetidine derivatives in creating innovative materials with unique curing properties (Wang et al., 2006).

Mechanism of Action

Target of Action

Azetidine derivatives are known to be biologically active and versatile building blocks in the preparation of proteinogenic and non-proteinogenic compounds .

Mode of Action

It’s known that azetidine derivatives can undergo transformations via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles . This suggests that 1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid might interact with its targets through similar mechanisms, leading to changes in the target molecules.

Biochemical Pathways

Azetidine-3-carboxylic acid is used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to selectively degrade target proteins, suggesting that this compound may influence protein degradation pathways.

Result of Action

Given its use in the synthesis of adcs and protacs , it’s plausible that this compound could lead to the selective degradation of target proteins, thereby altering cellular functions.

Biochemical Analysis

Biochemical Properties

1-(2,2-Dimethylpropanoyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . These interactions are crucial for the compound’s role in targeted drug delivery and protein degradation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a PROTAC linker allows it to selectively degrade target proteins, thereby affecting cellular processes such as protein turnover and signal transduction . Additionally, its use in ADCs can lead to targeted cytotoxicity in cancer cells, highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it binds to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein . This mechanism is essential for its role in targeted protein degradation and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C for up to three years in powder form

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, its role as a PROTAC linker requires precise dosage to achieve selective protein degradation without causing off-target effects

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. As a PROTAC linker, it participates in the ubiquitin-proteasome system, facilitating the degradation of target proteins . This interaction with the ubiquitin-proteasome pathway is crucial for its role in targeted protein degradation and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, its role in ADCs requires efficient transport to target cells and tissues to achieve therapeutic effects . Understanding its transport and distribution mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its role as a PROTAC linker involves localization to the cytoplasm and nucleus, where it facilitates the degradation of target proteins

properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYRNVTNRHXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)

![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)

![1-[(3-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469112.png)

![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)

![1-[(4-Ethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469115.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)

![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)

![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)